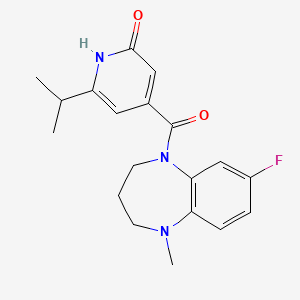![molecular formula C15H18N2O4 B7437985 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid](/img/structure/B7437985.png)
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid, also known as MCC-950, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of various inflammatory diseases.
Wirkmechanismus
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid inhibits the NLRP3 inflammasome by binding to its ATPase domain, which prevents the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines. This results in a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects:
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce the severity of symptoms in these models, such as joint swelling and pain in gout and EAE (experimental autoimmune encephalomyelitis) mouse models, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in lab experiments is its specificity for the NLRP3 inflammasome, which allows for targeted inhibition of inflammatory responses. However, one limitation is that 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid is not effective in all animal models of inflammation, suggesting that its efficacy may be dependent on the specific disease or condition being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the investigation of the potential therapeutic applications of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the safety and efficacy of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid in human clinical trials need to be further investigated.
Synthesemethoden
The synthesis of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid involves a multi-step process that begins with the preparation of the starting material, 3-methylphenylcyclopropanecarboxylic acid. This is followed by a series of reactions that result in the formation of 2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid. The final product is then purified through various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid has been studied extensively for its potential therapeutic applications in various inflammatory diseases, such as gout, multiple sclerosis, and Alzheimer's disease. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the activation of inflammatory responses.
Eigenschaften
IUPAC Name |
2-[[2-[[1-(3-methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-3-2-4-11(7-10)15(5-6-15)14(21)17-8-12(18)16-9-13(19)20/h2-4,7H,5-6,8-9H2,1H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACGACTZKJSHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(=O)NCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[[1-(3-Methylphenyl)cyclopropanecarbonyl]amino]acetyl]amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![2-[4-[(5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]oxan-4-yl]acetic acid](/img/structure/B7437944.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B7437957.png)
![2-[[(4,4,4-Trifluoro-3,3-dimethylbutanoyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7437965.png)
![N-[(3-methylimidazol-4-yl)methyl]-4-(1-methylpiperidin-3-yl)piperazine-1-carboxamide](/img/structure/B7437972.png)
![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)

![4-[2-(1,3-Benzodioxole-4-carbonylamino)ethoxy]benzoic acid](/img/structure/B7437992.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)